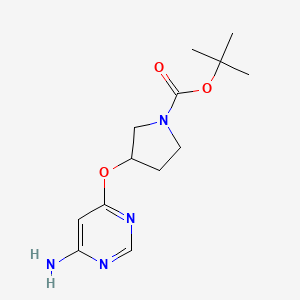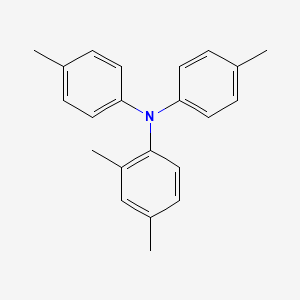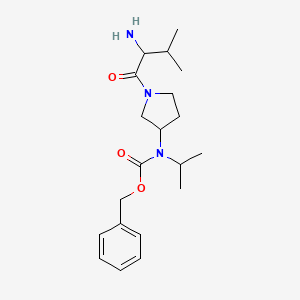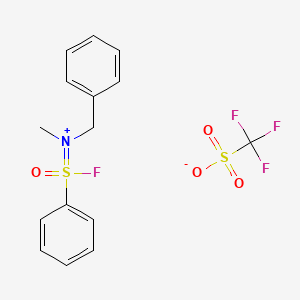![molecular formula C16H31N3O3 B14779251 tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate](/img/structure/B14779251.png)
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate: is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butyl group, a piperidine ring, and an amino acid derivative. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. It is also utilized in the development of biochemical assays .
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique structure allows for the creation of specialized materials with desired properties .
Mécanisme D'action
The mechanism of action of tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Another piperidine derivative with comparable reactivity.
Uniqueness: tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate is unique due to its combination of a tert-butyl group, a piperidine ring, and an amino acid derivative. This structure provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C16H31N3O3 |
|---|---|
Poids moléculaire |
313.44 g/mol |
Nom IUPAC |
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-6-8-12(19)10-18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21) |
Clé InChI |
PSECXGMJJKCXLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N1CCCCC1CNC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)


![tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14779188.png)
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14779196.png)
![Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate](/img/structure/B14779198.png)

![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14779221.png)


![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B14779245.png)
![(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14779256.png)
![(3S,4R)-4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B14779258.png)
